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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of the clinical trial results for PF-03654746, a selective

histamine H3 receptor antagonist. This document summarizes key findings, compares its

performance against relevant alternatives across various indications, and provides detailed

experimental methodologies for cited clinical trials.

PF-03654746 has been investigated for its therapeutic potential in a range of conditions,

including allergic rhinitis, Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease,

schizophrenia, and narcolepsy. This guide will delve into the clinical trial data for each of these

indications, offering a clear and objective overview of its efficacy and safety profile in

comparison to other treatment options.

Allergic Rhinitis
In the treatment of allergic rhinitis, PF-03654746, in combination with the H1 receptor

antagonist fexofenadine, has shown potential in alleviating nasal symptoms. A key clinical trial

(NCT00562120) evaluated its efficacy against placebo and a combination of fexofenadine and

pseudoephedrine.

Table 1: Comparison of Clinical Trial Results for Allergic Rhinitis
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Indication
Drug/Combina
tion

Trial ID
Key Efficacy
Results

Key Safety
Findings

Allergic Rhinitis

PF-03654746

(10mg) +

Fexofenadine

(60mg)

NCT00562120

Statistically

significant

reduction in total

nasal symptom

score (TNSS)

compared to

placebo. Showed

a numerical

improvement in

nasal

congestion.[1]

Generally well-

tolerated.

Allergic Rhinitis

PF-03654746

(1mg) +

Fexofenadine

(60mg)

NCT00562120

Significant

reduction in

TNSS compared

to placebo,

though to a

lesser extent

than the 10mg

dose.

Generally well-

tolerated.

Allergic Rhinitis

Fexofenadine

(60mg) +

Pseudoephedrin

e (120mg)

NCT00562120

Significant

reduction in

TNSS compared

to placebo.

Known side

effects of

pseudoephedrine

(e.g., insomnia,

nervousness)

were observed.

[2][3][4][5]

Allergic Rhinitis JNJ-39220675 NCT00804687

Prophylactic

treatment

relieved allergen-

induced nasal

congestion.[6]

Limited potential

anti-inflammatory

effect noted.

Allergic Rhinitis Placebo NCT00562120 No significant

improvement in

N/A
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nasal symptoms.

Experimental Protocols: Allergic Rhinitis
NCT00562120 (PF-03654746): This was a randomized, double-blind, double-dummy, placebo-

controlled, four-way crossover Phase II study. Twenty patients with a history of out-of-season

allergic rhinitis were enrolled.[7] The study involved a nasal allergen challenge with ragweed

pollen. The primary outcome was the change from baseline in the Total Nasal Symptom Score

(TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal

itching.

NCT00804687 (JNJ-39220675): This was a randomized, single-dose, single-blind, double-

dummy, placebo-controlled, three-way crossover study. The trial evaluated the relative efficacy

of JNJ-39220675 and pseudoephedrine compared to placebo in participants with allergic

rhinitis.[3] The study was conducted in an environmental exposure chamber where participants

were exposed to ragweed pollen. The primary efficacy was evaluated by the measurement of

nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by

acoustic rhinometry.[3]

Fexofenadine and Pseudoephedrine Combination Trials: Multiple studies have evaluated this

combination. A representative study was a multicenter, double-blind, parallel-group study in 651

patients with ragweed allergy.[2] Patients were randomized to receive fexofenadine HCl 60 mg

twice daily, sustained-release pseudoephedrine HCl 120 mg twice daily, or a combination of the

two for two weeks. Efficacy was assessed based on symptom severity scores.[2]

Attention-Deficit/Hyperactivity Disorder (ADHD)
The clinical development of PF-03654746 for ADHD did not yield positive results. A Phase II

trial (NCT00531752) failed to demonstrate efficacy compared to placebo. This outcome was

consistent with the findings for other H3 receptor antagonists investigated for this indication.

Table 2: Comparison of Clinical Trial Results for ADHD
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Indication Drug Trial ID
Key Efficacy
Results

Key Safety
Findings

ADHD PF-03654746 NCT00531752

No statistically

significant

improvement in

ADHD symptoms

versus placebo

as measured by

the Adult ADHD

Investigator

Symptom Rating

Scale (AISRS).

[6]

Generally well-

tolerated.

ADHD MK-0249 NCT00475735

No significant

difference from

placebo in the

change from

baseline in

AISRS total

score.[8][9]

A greater

percentage of

patients reported

insomnia

compared to

placebo.[8][10]

ADHD
Bavisant (JNJ-

31001074)
NCT00880217

Did not display

significant clinical

effectiveness in

the treatment of

adults with

ADHD.[11][12]

Higher doses

were less well-

tolerated, with an

increased

incidence of

adverse events.

[11][12]

ADHD Placebo NCT00531752

No significant

improvement in

ADHD

symptoms.

N/A

Experimental Protocols: ADHD
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NCT00531752 (PF-03654746): This was a Phase IIa, randomized, double-blind, placebo-

controlled, three-treatment, two-period crossover study.[13] The trial enrolled adults with a

diagnosis of ADHD. Participants received three weeks of treatment with either a low dose (1

mg) or a flexible dose (0.50 mg titrated up to 2 mg) of PF-03654746, and three weeks of

placebo, with a washout period in between. The primary outcome measure was the change

from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[6]

NCT00475735 (MK-0249): This was a randomized, double-blind, placebo-controlled,

incomplete block, 2-period crossover study. The trial included 72 adults with DSM-IV criteria for

ADHD.[8] Participants were treated with MK-0249 (5-10 mg/day) and an active comparator,

osmotic-release oral system (OROS) methylphenidate (54-72 mg/day). The primary efficacy

was assessed by the mean change from baseline in the AISRS total score after 4 weeks of

treatment.[8]

NCT00880217 (Bavisant): This was a randomized, double-blind, placebo- and active-

controlled, parallel-group, multicenter study. The trial evaluated three dosages of bavisant (1

mg/day, 3 mg/day, or 10 mg/day) and two active controls (atomoxetine and OROS

methylphenidate) in adults with ADHD.[11][14] The study consisted of a screening phase, a 42-

day double-blind treatment phase, and a 7-day post-treatment follow-up.[14]

Alzheimer's Disease and Schizophrenia
The investigation of PF-03654746 and other H3 receptor antagonists for cognitive impairment

in Alzheimer's disease and schizophrenia has been largely unsuccessful, with most trials failing

to meet their primary endpoints. Publicly available data for these trials are limited.

Table 3: Summary of Clinical Trial Outcomes for Alzheimer's Disease and Schizophrenia
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Indication Drug Key Outcome Summary

Alzheimer's Disease PF-03654746

Phase I safety and tolerability

trial completed. Further

development status is not

widely reported.

Alzheimer's Disease

Other H3 Antagonists (e.g.,

ABT-288, GSK239512, MK-

0249)

Phase II trials have generally

not shown significant efficacy

in improving cognitive function

in patients with mild-to-

moderate Alzheimer's disease.

[15]

Schizophrenia (Cognitive

Deficits)
PF-03654746

A Phase I trial as an add-on

treatment for cognitive deficits

was completed, but results

have not been publicly

disclosed in detail.

Schizophrenia (Cognitive

Deficits)

Other H3 Antagonists (e.g.,

ABT-288, GSK239512, MK-

0249)

Phase II trials have not

demonstrated a consistent or

significant benefit on cognitive

impairment in schizophrenia.

Narcolepsy
In the context of narcolepsy, the H3 receptor antagonist/inverse agonist pitolisant is an

approved and important comparator for PF-03654746. Clinical trials for both agents have

focused on their effects on excessive daytime sleepiness (EDS) and cataplexy.

Table 4: Comparison of Clinical Trial Results for Narcolepsy
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Indication Drug Trial ID(s)
Key Efficacy
Results

Key Safety
Findings

Narcolepsy

(EDS)
PF-03654746 NCT01006122

Results not yet

publicly available

in detail. The trial

aimed to assess

the efficacy in

treating EDS.[16]

[17]

Safety data not

yet publicly

available in

detail.

Narcolepsy (EDS

& Cataplexy)
Pitolisant

HARMONY I

(NCT01067222),

HARMONY CTP

(NCT01800045)

Significant

reduction in

Epworth

Sleepiness Scale

(ESS) scores

compared to

placebo.[18][19]

Significant

reduction in the

weekly rate of

cataplexy.[18]

[20]

Generally well-

tolerated. The

most common

adverse events

were headache,

insomnia, and

nausea.[18]

Narcolepsy Placebo

NCT01006122,

NCT01067222,

NCT01800045

No significant

improvement in

EDS or

cataplexy.

N/A

Experimental Protocols: Narcolepsy
NCT01006122 (PF-03654746): This was a randomized, Phase 2, double-blind, placebo-

controlled, multi-center crossover study.[16] The trial was designed to evaluate PF-03654746
as a daily treatment for excessive daytime sleepiness (EDS) associated with narcolepsy. The

primary outcome was the change from baseline in the Maintenance of Wakefulness Test

(MWT).[16]
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HARMONY I & HARMONY CTP (Pitolisant): These were randomized, double-blind, placebo-

controlled trials.[18] HARMONY I focused on EDS, with the primary endpoint being the change

in the Epworth Sleepiness Scale (ESS) score.[19] HARMONY CTP focused on cataplexy, with

the primary endpoint being the change in the weekly rate of cataplexy attacks.[21] Both studies

involved a titration period followed by a stable-dose period.[22]

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
PF-03654746 acts as an antagonist at the histamine H3 receptor, which is a Gi/o-protein

coupled receptor. Its antagonism is expected to increase the release of histamine and other

neurotransmitters in the brain.
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Caption: Histamine H3 Receptor Antagonism by PF-03654746.

General Clinical Trial Workflow
The clinical trials discussed in this guide generally followed a standard workflow, from patient

screening and enrollment to treatment and follow-up.
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Caption: A typical workflow for the randomized controlled trials of PF-03654746.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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